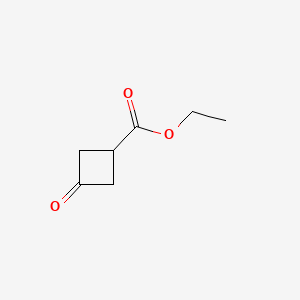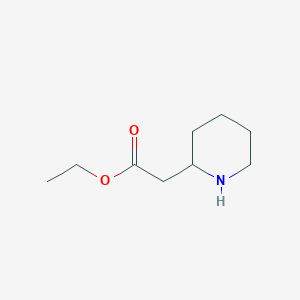
3'-Fluoro-3-iodo-4'-methoxybenzophenone
描述
3’-Fluoro-3-iodo-4’-methoxybenzophenone is a chemical compound with the IUPAC name (3-fluoro-4-methoxyphenyl)(2-iodophenyl)methanone . It has a molecular weight of 356.14 . This compound is used in scientific research and possesses diverse applications, from drug discovery to material science, due to its unique properties and intriguing reactivity.
Molecular Structure Analysis
The InChI code for 3’-Fluoro-3-iodo-4’-methoxybenzophenone is 1S/C14H10FIO2/c1-18-13-7-6-9(8-11(13)15)14(17)10-4-2-3-5-12(10)16/h2-8H,1H3 . This code provides a detailed description of the molecule’s structure.科学研究应用
FIOMBP has been used in a variety of scientific research applications, including its use as a reagent for organic synthesis, as a fluorescent probe for biological imaging, and as a photoinitiator for polymerization reactions. It has also been used in the study of enzymatic reactions, as a fluorescent marker for the detection of protein-protein interactions, and as a photochemical reaction initiator. Additionally, FIOMBP has been used in the study of cell signaling pathways and as a fluorescent marker for the detection of DNA damage.
作用机制
FIOMBP works by undergoing a photochemical reaction in which the 3-fluoro-3-iodo-4'-methoxybenzophenone molecule absorbs light energy and undergoes a photochemical reaction. This reaction results in the formation of a radical species, which can then react with other molecules in the system. This process is known as photoredox catalysis and is used in a variety of scientific research applications.
Biochemical and Physiological Effects
FIOMBP has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and pain. Additionally, FIOMBP has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, FIOMBP has been found to have antioxidant and anti-inflammatory effects, as well as being able to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The use of FIOMBP in laboratory experiments has a number of advantages. It is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Additionally, it is relatively stable and has a relatively low toxicity, making it safe to use in the laboratory. However, there are also some limitations to using FIOMBP in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.
未来方向
Future research on FIOMBP could focus on developing more efficient methods of synthesis, as well as investigating its potential applications in the pharmaceutical industry. Additionally, further research could be conducted on the biochemical and physiological effects of FIOMBP, as well as its potential toxicity and safety profile. Additionally, further research could be conducted on the mechanism of action of FIOMBP, as well as the potential for the development of novel therapeutic agents based on this compound. Finally, further research could be conducted on the potential applications of FIOMBP in the fields of imaging and diagnostics.
属性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c1-18-13-6-5-10(8-12(13)15)14(17)9-3-2-4-11(16)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDRDVSZAPMHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234391 | |
| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-03-6 | |
| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)








